12-(Furan-2-yl)-3-(4-methoxyphenyl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol
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Overview
Description
12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE is a complex organic compound that belongs to the class of benzimidazoquinazolinones This compound is characterized by its fused ring structure, which includes a benzimidazole and quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 2-furyl ketone and 4-methoxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at the furyl and methoxyphenyl groups, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its anti-cancer properties, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoquinazolinones: Compounds with similar fused ring structures but different substituents.
Quinazolinones: Compounds lacking the benzimidazole moiety.
Benzimidazoles: Compounds lacking the quinazoline moiety.
Uniqueness
12-(2-FURYL)-3-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE is unique due to its specific combination of functional groups and fused ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H21N3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
12-(furan-2-yl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C25H21N3O3/c1-30-17-10-8-15(9-11-17)16-13-19-23(21(29)14-16)24(22-7-4-12-31-22)28-20-6-3-2-5-18(20)26-25(28)27-19/h2-12,16,24H,13-14H2,1H3,(H,26,27) |
InChI Key |
OXSMJKJXVFLUDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C5=CC=CC=C5N=C4N3)C6=CC=CO6)C(=O)C2 |
Origin of Product |
United States |
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